molecular formula C7H6BrNO2 B566768 2-Bromo-3-methylisonicotinic acid CAS No. 1211583-05-9

2-Bromo-3-methylisonicotinic acid

Cat. No. B566768
M. Wt: 216.034
InChI Key: DJJXVMXWNYUNQT-UHFFFAOYSA-N
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Description

2-Bromo-3-methylisonicotinic acid is a chemical compound with the CAS Number: 1211583-05-9 . It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylisonicotinic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Bromo-3-methylisonicotinic acid is a solid at room temperature .

Scientific Research Applications

Organic Synthesis Applications

2-Bromo-3-methylisonicotinic acid serves as a pivotal intermediate in the synthesis of complex organic molecules due to its reactivity, particularly in halogenation and bromination reactions. Bunnett and Rauhut (2003) described its utility in producing other brominated compounds through intermediate reactions involving solvents like petroleum ether, highlighting its role in substitution and replacement reactions (Bunnett & Rauhut, 2003). Additionally, Xu et al. (2016) exploited its derivatives in formal [3 + 3] annulation processes with 1,3-dicarbonyl compounds, showcasing a novel pathway to access functionalized spirooxindole δ-lactones, a structure prevalent in many bioactive compounds (Xu et al., 2016).

Materials Science

In the realm of materials science, the synthesis and modification of compounds like 2-Bromo-3-methylisonicotinic acid are crucial for developing new materials with desirable properties. Xie et al. (2020) demonstrated its application in the synthesis of 4-bromo-3-methylanisole, a precursor for heat and pressure-sensitive dyes used in thermal paper production. Their work emphasizes the importance of continuous, homogeneous bromination techniques in improving product selectivity and yield (Xie et al., 2020).

Pharmaceutical Development

In pharmaceutical development, the reactivity of halogenated compounds like 2-Bromo-3-methylisonicotinic acid enables the synthesis of drug precursors and active pharmaceutical ingredients (APIs). Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, investigating their non-linear optical properties and potential medicinal applications (Rizwan et al., 2021). Such research underlines the compound's versatility in creating molecules with specific functionalities for therapeutic uses.

Safety And Hazards

The safety information for 2-Bromo-3-methylisonicotinic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-bromo-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXVMXWNYUNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylisonicotinic acid

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